molecular formula C20H17NO5 B11395141 N-(1,3-benzodioxol-5-ylmethyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11395141
M. Wt: 351.4 g/mol
InChI Key: VPHBPOCDPQBVFL-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a benzodioxole moiety and a chromene core

Preparation Methods

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzodioxole moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Synthesis of the chromene core: The chromene core can be synthesized via a Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst.

    Coupling of the benzodioxole and chromene units: The final step involves the coupling of the benzodioxole moiety with the chromene core through an amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

Chemical Reactions Analysis

N-(1,3-benzodioxol-5-ylmethyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential anticancer properties.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel organic materials with specific electronic or optical properties.

    Biological Research: It is used as a probe to study various biological pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with molecular targets such as tubulin. The compound binds to tubulin, inhibiting its polymerization and leading to the disruption of microtubule dynamics. This results in cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

N-(1,3-benzodioxol-5-ylmethyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the benzodioxole and chromene cores, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H17NO5

Molecular Weight

351.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-ethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H17NO5/c1-2-12-3-5-16-14(7-12)15(22)9-19(26-16)20(23)21-10-13-4-6-17-18(8-13)25-11-24-17/h3-9H,2,10-11H2,1H3,(H,21,23)

InChI Key

VPHBPOCDPQBVFL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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